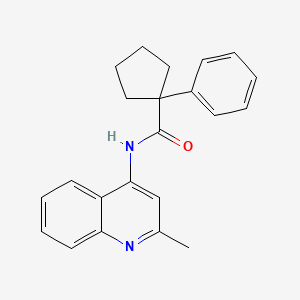

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic small molecule characterized by a cyclopentane ring fused to a phenyl group at the 1-position, forming a rigid carboxamide backbone.

Properties

IUPAC Name |

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-15-20(18-11-5-6-12-19(18)23-16)24-21(25)22(13-7-8-14-22)17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINZLUDVTJLWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of 2-methylquinoline: The synthesis begins with the preparation of 2-methylquinoline through the cyclization of an appropriate precursor, such as 2-aminobenzyl alcohol, in the presence of a dehydrating agent like phosphorus oxychloride.

Introduction of the cyclopentane ring: The next step involves the introduction of the cyclopentane ring. This can be achieved through a Friedel-Crafts acylation reaction using cyclopentanone and an appropriate acylating agent.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an amine, such as aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or cyclopentane rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).

Major Products Formed

Oxidation: Formation of quinoline N-oxides, carboxylic acids, or ketones.

Reduction: Formation of alcohols, amines, or reduced quinoline derivatives.

Substitution: Formation of halogenated, alkylated, or azido derivatives.

Scientific Research Applications

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.

Industry: Used in the development of new materials, dyes, and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or bacteria.

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility: The 4-hydroxyphenyl analog () likely exhibits higher aqueous solubility due to the hydroxyl group, whereas the 2-methylquinolin-4-yl group in the target compound introduces lipophilicity, favoring membrane permeability .

- In contrast, the chloro-cyano substituent in ’s compound may stabilize the amide bond through resonance effects .

Physicochemical Property Trends

- Boiling Point and Density: The chloro-cyano analog () has a high predicted boiling point (552.8°C) and density (1.27 g/cm³), suggesting strong intermolecular forces due to polar substituents. The target compound, with a non-polar methyl group on quinoline, may exhibit lower boiling points and density .

- Acidity (pKa): The predicted pKa of 13.07 for the chloro-cyano analog () indicates weak basicity, likely due to electron-withdrawing groups deprotonating the amide nitrogen. The target compound’s pKa may vary based on quinoline’s electron-donating methyl group .

Biological Activity

N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms.

- Antimicrobial Properties : The compound shows potential as an antimicrobial agent against various pathogens.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

The anticancer properties are primarily attributed to the interaction with tubulin, disrupting microtubule dynamics, which is crucial for cell division. Molecular docking studies have shown that the compound binds effectively to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell growth in various cancer cell lines, with IC50 values indicating potent activity. For instance, a study reported an IC50 of 0.32 µM against the COLO205 colorectal cancer cell line.

- In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, suggesting its potential for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Research indicates that the compound may inhibit key enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer’s.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Toxicological evaluations indicate a low risk of cardiotoxicity and mutagenicity, making it a candidate for further development.

Q & A

Q. What are the established synthetic routes for N-(2-methylquinolin-4-yl)-1-phenylcyclopentane-1-carboxamide, and what analytical methods confirm its purity?

- Methodological Answer : The synthesis typically involves coupling 2-methylquinolin-4-amine with 1-phenylcyclopentane-1-carbonyl chloride under Schotten-Baumann conditions. Key steps include refluxing in dichloromethane with a base (e.g., triethylamine) and monitoring via TLC. Purity is confirmed using HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural validation. Mass spectrometry (EI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 345.4), as seen in analogous cyclopentanecarboxamide derivatives .

Q. How can researchers design initial biological activity assays for this compound, considering target specificity?

- Methodological Answer : Begin with in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to quinoline-associated targets like kinase enzymes or DNA gyrase. Follow with in vitro assays:

- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM).

Include positive controls (e.g., doxorubicin) and validate specificity using off-target panels (e.g., Eurofins Cerep Panels) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and optimal reaction pathways for this compound’s synthesis?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Use software like Gaussian or ORCA to identify energy barriers for acyl transfer and cyclization steps. Compare with ICReDD’s reaction path search methods, which integrate computed activation energies with experimental validation to prioritize low-energy pathways (e.g., <20 kcal/mol barriers) .

Q. What strategies resolve contradictions in spectroscopic data between different studies?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from solvation effects or tautomerism. Address this by:

Q. What advanced DOE methods optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Use a Box-Behnken design to optimize three variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (logP 1.5–3.0). Analyze responses (yield, purity) via ANOVA and response surface modeling. For example, a 15-run design reduced reaction time by 40% in analogous carboxamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.